N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound that belongs to the class of sulfonamides, characterized by the presence of a thiadiazole moiety and a thiophene ring. This compound, with the molecular formula and a molecular weight of 303.42 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and for its applications in treating diseases such as tuberculosis .
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is classified as:
The synthesis of N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide typically involves several steps:
The reaction conditions typically involve mild temperatures and the use of solvents such as methanol or dimethyl sulfoxide to facilitate the formation of intermediates and final products. The yield and purity of the synthesized compound can be optimized through careful control of reaction parameters .
The molecular structure of N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide can be represented as follows:
This structure consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the compound. For instance, NMR data may show characteristic peaks corresponding to the different hydrogen environments in the molecule .
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide can undergo various chemical reactions:
The mechanisms of these reactions often involve classical organic reaction pathways such as electrophilic aromatic substitution or nucleophilic attack on electrophilic centers present in other reactants .
The mechanism of action for N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide primarily revolves around its role as an enzyme inhibitor:
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific enzymes involved in metabolic pathways related to disease processes .
Physical constants such as melting point and boiling point are essential for characterizing the compound but may vary based on synthesis methods and purity levels .
N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has potential applications in:
The ongoing research into this compound aims to optimize its efficacy and expand its application scope within pharmacology .
Thiadiazole-thiophene molecular hybrids represent an emerging structural paradigm in rational drug design, combining the distinct pharmacological advantages of both heterocyclic systems. The 1,2,3-thiadiazole moiety provides a rigid, electron-deficient aromatic scaffold capable of diverse non-covalent interactions, while the thiophene sulfonamide component offers conformational flexibility and hydrogen-bonding capabilities essential for target engagement. This hybrid architecture enables simultaneous optimization of target affinity, selectivity, and physicochemical properties. The specific compound N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exemplifies this approach, incorporating a strategically positioned sec-butyl substituent to exploit hydrophobic binding pockets in biological targets. Its design leverages established structure-activity relationships from both kinase inhibition and allosteric modulation research [2] [6].
Thiadiazole derivatives demonstrate significant promise as kinase inhibitors, particularly through their ability to engage conserved regions of ATP-binding sites or adjacent allosteric pockets. The 1,3,4-thiadiazole scaffold is notably prevalent in c-Jun N-terminal kinase (JNK) inhibitors, where it functions as a substrate-competitive agent targeting the JIP-1 docking site rather than the conserved ATP pocket. This mechanism offers enhanced kinase selectivity—a critical advantage given the high structural conservation among kinase ATP sites [2].
Structure-activity relationship (SAR) studies reveal that substituents at the 2-position of the 1,3,4-thiadiazole ring profoundly influence inhibitory potency. For instance, sec-butyl-substituted derivatives (e.g., BI-98A10) exhibit substantially enhanced JNK1 inhibition (IC₅₀ = 3.0 μM) compared to linear n-butyl (BI-90H4; IC₅₀ >25 μM) or bulky tert-butyl analogs (BI-90E7; IC₅₀ >25 μM). This demonstrates the critical role of moderate steric bulk and optimal hydrophobic contact formation provided by branched alkyl chains. Molecular modeling indicates that the sec-butyl group protrudes into a hydrophobic sub-pocket within the JIP binding groove, enhancing binding affinity through van der Waals interactions [2].
Table 1: Influence of Thiadiazole C-2 Substituents on JNK1 Inhibition
Compound ID | Substituent | JNK1 IC₅₀ (μM) | Ligand Efficiency |
---|---|---|---|
BI-98A10 | sec-Butyl | 3.0 | 0.39 |
BI-90H6 | n-Propyl | 6.7 | 0.39 |
BI-90G12 | Ethyl | >100 | 0.32 |
BI-90H4 | n-Butyl | >25 | Not significant |
BI-90E7 | tert-Butyl | >25 | Not significant |
BI-78D3* | Complex | 0.28 | 0.36 |
Reference compound BI-78D3 contains a benzo-dioxane group [2]
Beyond JNK, thiadiazole-containing inhibitors like Capmatinib (an imidazo[1,2-b][1,2,4]-triazine-thiadiazole hybrid) validate this scaffold's utility in targeting oncogenic kinases such as c-Met. These compounds typically form π-π stacking interactions with tyrosine residues (e.g., Tyr-1230 in c-Met) and hydrogen bonds with hinge region residues (e.g., Met-1160), leveraging the thiadiazole ring as a central hydrogen-bond acceptor/donor system [5].
Thiophene sulfonamides constitute a privileged chemotype in allosteric modulator development for G protein-coupled receptors (GPCRs), particularly adenosine and muscarinic receptors. Their sulfonamide group acts as a versatile hydrogen-bonding motif, while the electron-rich thiophene ring engages in hydrophobic and dipole-dipole interactions within receptor allosteric sites. This dual functionality enables stabilization of receptor conformations that enhance or diminish orthosteric agonist effects without directly activating the receptor [3] [6] [8].
Prototypical allosteric modulators like PD 81,723 (2-amino-3-benzoylthiophene derivative) demonstrate that thiophene-based scaffolds can significantly slow agonist dissociation rates—a hallmark of allosteric enhancement. SAR analyses reveal that lipophilic substitutions (e.g., 3-CF₃, 4-t-butyl) on the benzoyl group and alkyl groups at the thiophene 4-position augment positive cooperativity with endogenous adenosine at A₁ receptors. Computational docking suggests these substituents occupy a hydrophobic subpocket adjacent to the allosteric binding site, enhancing modulator-receptor complex stability [3] [6].
Table 2: Thiophene-Based Allosteric Modulators and Their Receptor Targets
Compound Class | Key Structural Features | Primary Target | Effect |
---|---|---|---|
PD 81,723 Derivatives | 4-Alkyl-3-(lipophilic benzoyl) | A₁ Adenosine R. | Positive modulation (↑ agonist affinity) |
LUF6000 Analogues | Imidazo[4,5-c]quinolin-4-amine fused | A₃ Adenosine R. | Positive modulation |
T-62 Series | 2-Amino-3-aroylthiophene | A₁ Adenosine R. | Positive allosteric modulation (PAM) |
Thieno[2,3-c]pyridines | Microwave-synthesized hybrids | A₁ Adenosine R. | Enhanced efficacy vs. PD 81,723 |
M₄ PAM Analogs | Quaternary ammonium-thiophene | Muscarinic M₄ R. | Subtype-selective modulation |
In muscarinic receptor modulation, thiophene derivatives exhibit subtype selectivity unattainable with orthosteric ligands. For example, M₄ receptor-selective positive allosteric modulators (PAMs) incorporate thiophene alongside quaternary ammonium groups, leveraging the thiophene's ability to bind extracellular loop regions where sequence divergence among receptor subtypes is greatest. This allows tissue-specific enhancement of cholinergic signaling without peripheral side effects [8].
The N-sec-butyl group in N-(sec-butyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a strategically selected substituent optimized for both steric and electronic integration within target binding sites. Compared to linear alkyl chains (n-propyl, n-butyl), the sec-butyl group provides:
Table 3: Comparative Effects of N-Alkyl Substituents on Pharmacological Parameters
Substituent | Hydrophobicity (LogP) | Steric Bulk (Es) | JNK1 IC₅₀ (μM) | Allosteric Enhancement (%) |
---|---|---|---|---|
n-Propyl | 1.82 | -0.36 | 6.7 | 25 |
n-Butyl | 2.39 | -0.39 | >25 | 30 |
sec-Butyl | 2.40 | -0.21 | 3.0 | 48 |
tert-Butyl | 2.41 | -0.30 | >25 | 22 |
2-Methoxyethyl | 0.88 | -0.10 | 4.8 | 151* |
Data for 2-methoxyethyl from reference compound BI-90H9 at A₁ receptors [2] [3]
The incorporation of sec-butyl specifically addresses limitations observed in earlier compounds: Linear alkyl chains lack sufficient hydrophobic contacts for high-affinity binding, while rigid aromatic groups in benzyl derivatives (e.g., BI-90E2) may adopt suboptimal binding orientations. Computational electrostatic potential maps confirm that the sec-butyl group creates a localized hydrophobic domain that complements aromatic/hydrophobic residues (e.g., Leu-148, Ile-152) in the JIP-1 binding site of JNK [2] [5].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3